4-[(5-Bromopyridin-3-yl)amino]butan-1-ol
Description
4-[(5-Bromopyridin-3-yl)amino]butan-1-ol is an organic compound featuring a four-carbon butanol backbone with an amino group (-NH-) linked to a 5-bromo-substituted pyridine ring at position 2. Its molecular formula is C₉H₁₃BrN₂O, and it combines functional groups critical for hydrogen bonding (alcohol and amino) with a halogenated aromatic system.
Properties
IUPAC Name |
4-[(5-bromopyridin-3-yl)amino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c10-8-5-9(7-11-6-8)12-3-1-2-4-13/h5-7,12-13H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXYUDILHYPMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)NCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-[(4-Methylphenyl)amino]butan-1-ol
- Molecular Formula: C₁₁H₁₇NO .
- Structure : A phenyl ring with a methyl group at position 4 replaces the bromopyridine moiety.
- Key Differences: The absence of bromine reduces molecular weight (149.23 g/mol vs. 257.12 g/mol for the target compound) and alters electronic properties.
- Applications: Used in drug design for its amino-alcohol motif, which can act as a chiral building block or ligand .
4-(Pyridin-3-yl)butan-1-ol
- Molecular Formula: C₉H₁₃NO .
- Structure: Lacks the bromine atom and amino linker; the pyridine ring is directly attached to the butanol chain.
- Simpler structure may limit versatility in medicinal chemistry compared to the target compound.
- Applications : Primarily used in chemical synthesis as a precursor or ligand .
3-Amino-5-bromopyridin-4-ol
- Molecular Formula : C₅H₅BrN₂O .
- Structure: A smaller pyridine derivative with hydroxyl and amino groups at positions 4 and 3, respectively, and bromine at position 4.
- The hydroxyl group at position 4 may enhance acidity compared to the target compound’s alcohol group.
- Applications: Not explicitly stated, but bromopyridines are often intermediates in pharmaceutical synthesis .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents | Potential Applications |
|---|---|---|---|---|---|
| 4-[(5-Bromopyridin-3-yl)amino]butan-1-ol | C₉H₁₃BrN₂O | 257.12 | Amino, Alcohol, Pyridine | 5-Bromo-pyridin-3-yl | Drug design, Agrochemicals |
| 4-[(4-Methylphenyl)amino]butan-1-ol | C₁₁H₁₇NO | 179.26 | Amino, Alcohol, Phenyl | 4-Methylphenyl | Pharmaceuticals, Chiral synth. |
| 4-(Pyridin-3-yl)butan-1-ol | C₉H₁₃NO | 151.21 | Alcohol, Pyridine | Pyridin-3-yl | Chemical synthesis |
| 3-Amino-5-bromopyridin-4-ol | C₅H₅BrN₂O | 189.01 | Amino, Hydroxyl, Pyridine | 5-Bromo-pyridin-3-yl | Intermediate synthesis |
Research Findings and Implications
- Hydrogen-Bonding Capacity: The amino and alcohol groups enable dual hydrogen bonding, a feature shared with 4-[(4-methylphenyl)amino]butan-1-ol, which is exploited in medicinal chemistry for scaffold optimization .
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